molecular formula C7H5BrN2O4 B12332735 Methyl 5-bromo-3-nitropicolinate

Methyl 5-bromo-3-nitropicolinate

Cat. No.: B12332735
M. Wt: 261.03 g/mol
InChI Key: AFZXACGAOJTSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-nitropicolinate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of picolinic acid, featuring both bromine and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-nitropicolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl nicotinate followed by nitration. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The nitration step is usually performed using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-nitropicolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-3-nitropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-nitropicolinate largely depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The bromine atom can be substituted by other functional groups, allowing the compound to interact with different molecular targets. These interactions can affect various cellular pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-3-fluoropicolinate: Similar in structure but with a fluorine atom instead of a nitro group.

    Methyl 5-bromo-3-chloropicolinate: Contains a chlorine atom instead of a nitro group.

    Methyl 5-bromo-3-aminopicolinate: Contains an amino group instead of a nitro group.

Uniqueness

Methyl 5-bromo-3-nitropicolinate is unique due to the presence of both bromine and nitro groups, which allows it to undergo a variety of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

methyl 5-bromo-3-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3

InChI Key

AFZXACGAOJTSDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.